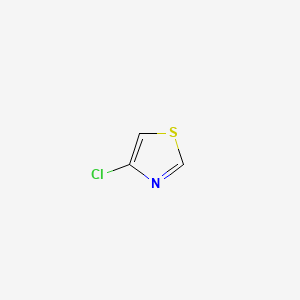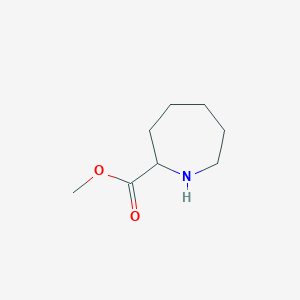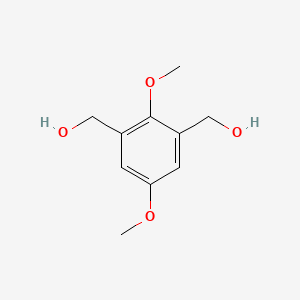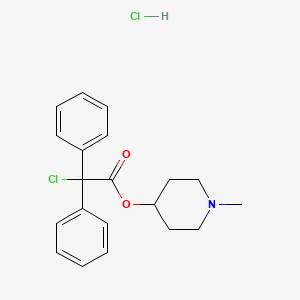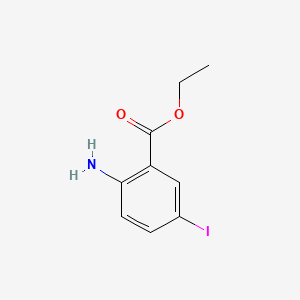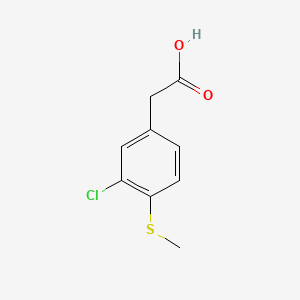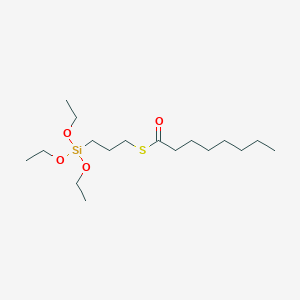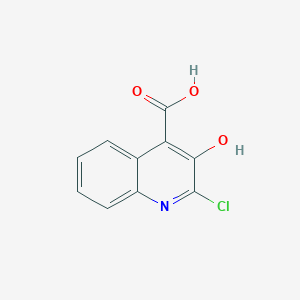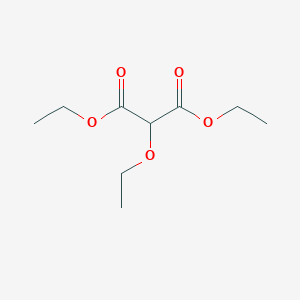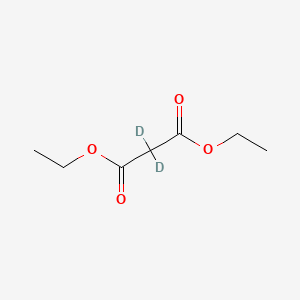![molecular formula C14H26INSi B1590529 Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide CAS No. 83781-47-9](/img/structure/B1590529.png)
Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide
概要
説明
Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium iodide is a quaternary ammonium salt with the molecular formula C14H26INSi and a molecular weight of 363.36 g/mol . This compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, making it useful in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium iodide typically involves the reaction of N,N,N-trimethylbenzylamine with trimethylsilylmethyl iodide under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
化学反応の分析
Types of Reactions
Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The trimethylsilyl group can be oxidized or reduced under specific conditions, altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver oxide for Hofmann elimination and fluoride ions for the removal of the trimethylsilyl group . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various substituted benzylamines and silyl ethers, depending on the specific reagents and conditions used .
科学的研究の応用
Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium iodide has a wide range of scientific research applications:
作用機序
The mechanism of action of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions . The trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various reactions . Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Tetramethylsilane: Commonly used as an internal standard in NMR spectroscopy.
Bis(trimethylsilyl)acetamide: Employed in the derivatization of compounds for gas chromatography.
Uniqueness
Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium iodide is unique due to its combination of a quaternary ammonium group and a trimethylsilyl group, which imparts distinct chemical properties and reactivity . This makes it particularly useful in applications requiring both nucleophilic and electrophilic reactivity .
特性
IUPAC Name |
trimethyl-[[2-(trimethylsilylmethyl)phenyl]methyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26NSi.HI/c1-15(2,3)11-13-9-7-8-10-14(13)12-16(4,5)6;/h7-10H,11-12H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFSUBIVRHGESQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1C[Si](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26INSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476272 | |
| Record name | Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83781-47-9 | |
| Record name | Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



